5-[4-[2-[N-Methyl-N-(2-pyridinyl)amino]ethoxy]benzylidene]-2,4-thiazolidinedione
Description
Properties
IUPAC Name |
5-[[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-21(16-4-2-3-9-19-16)10-11-24-14-7-5-13(6-8-14)12-15-17(22)20-18(23)25-15/h2-9,12H,10-11H2,1H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCDYSWMAMRPMST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC1=CC=C(C=C1)C=C2C(=O)NC(=O)S2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701134964 | |
| Record name | 5-[4-[2-[N-(Methyl)-N-(2-pyridyl)amino]ethoxy]benzylidene]thiazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701134964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122320-74-5 | |
| Record name | 5-[4-[2-[N-(Methyl)-N-(2-pyridyl)amino]ethoxy]benzylidene]thiazolidine-2,4-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122320-74-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[4-[2-[N-(Methyl)-N-(2-pyridyl)amino]ethoxy]benzylidene]thiazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701134964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Thiazolidinedione, 5-[[4-[2-(methyl-2-pyridinylamino)ethoxy]phenyl]methylene] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Condensation and Purification of Intermediate IV
The condensation of III with thiazolidine-2,4-dione is typically conducted in methanol under reflux conditions. Post-reaction purification involves refluxing crude IV in methanol (1:2.5 w/v) for 1 hour, followed by cooling to 10°C and filtration. This step enhances purity from 88–90% to 97% by HPLC.
Table 1: Purification Parameters for Intermediate IV
| Parameter | Value |
|---|---|
| Solvent | Methanol |
| Solvent Ratio (w/v) | 1:2.5 |
| Reflux Duration | 1 hour |
| Cooling Temperature | 10°C |
| Final Purity (HPLC) | 97% |
Reduction Methods for Converting IV to V
The reduction of the benzylidene moiety in IV to the saturated benzyl derivative V is a pivotal step. Traditional methods employed noble metal catalysts or magnesium-methanol systems, but recent innovations prioritize cost-effectiveness and safety.
Noble Metal-Catalyzed Hydrogenation
Early methods, such as those disclosed in U.S. Pat. No. 5,002,953, utilized palladium-on-carbon (Pd/C) in 1,4-dioxane under hydrogen pressure. While effective, this approach faced challenges:
Magnesium-Methanol Reduction
Bioorganic and Medicinal Chemistry Letters (1994) reported using magnesium metal in methanol. However, this method suffers from:
Novel Sodium Borohydride-Cobalt Complex System
The patent US20050043539A1 introduces a safer, high-yield alternative using sodium borohydride (NaBH4) and a cobalt-dimethylglyoxime complex. Key advantages include:
-
Ambient Conditions : Reactions proceed at 15–25°C without pressurized equipment.
-
Enhanced Efficiency : 91.5% yield and 97.5% purity after purification.
-
Simplified Workup : Neutralization with acetic acid precipitates V directly.
Table 2: Comparative Analysis of Reduction Methods
| Method | Catalyst/Reagent | Yield (%) | Purity (%) | Safety Concerns |
|---|---|---|---|---|
| Pd/C Hydrogenation | Pd/C, H₂ | 70–80 | ≤90 | High-pressure hazards |
| Magnesium-Methanol | Mg, MeOH | ≤85 | ≤88 | Hydrogen gas evolution |
| NaBH₄-Co Complex | CoCl₂, NaBH₄ | 91.5 | 97.5 | Minimal |
Purification Techniques for Intermediate V
Post-reduction purification of V is critical to achieving pharmaceutical-grade material. US20050043539A1 discloses a novel alcoholic ammonia treatment:
-
Dissolve crude V in methanol-ethanol (5:2 v/v) at 10–15°C.
-
Purge with dry ammonia gas until clarity.
-
Add activated charcoal (5 wt%), stir, and filter.
-
Precipitate pure V by acidifying with acetic acid to pH 6–6.5.
This method elevates purity from 97.5% to 99% while maintaining a 90% recovery rate.
Salt Formation and Final Product Isolation
Conversion of V to rosiglitazone maleate (VI) involves reacting V with maleic acid in a 1:1 molar ratio using isopropyl alcohol (IPA)-acetone (1:1 v/v) as the solvent. The salt precipitates at 25°C, yielding 80% of VI with 99.5% purity.
Table 3: Maleation Reaction Parameters
| Parameter | Value |
|---|---|
| Solvent System | IPA-Acetone (1:1) |
| Acid Reagent | Maleic Acid |
| Molar Ratio (V:Acid) | 1:1 |
| Yield | 80% |
| Purity (HPLC) | 99.5% |
Analytical and Quality Control Considerations
High-performance liquid chromatography (HPLC) is the primary analytical tool for assessing purity at each stage. The patent specifies using a C18 column with a mobile phase of acetonitrile-phosphate buffer (pH 3.0) in a 60:40 ratio, achieving baseline separation of impurities. Residual solvent analysis via gas chromatography (GC) ensures compliance with ICH guidelines (<0.1% for Class 2 solvents).
Industrial Scalability and Environmental Impact
The NaBH₄-Co complex method offers scalability advantages:
-
Reduced Catalyst Load : 0.068 g cobaltous chloride per 10 g IV minimizes metal waste.
-
Aqueous Compatibility : Tetrahydrofuran (THF)-water mixtures enable greener processing.
-
Energy Efficiency : Ambient temperature reactions lower energy consumption versus high-pressure systems.
Challenges and Limitations
Despite advancements, certain limitations persist:
Chemical Reactions Analysis
Types of Reactions
5-[4-[2-[N-Methyl-N-(2-pyridinyl)amino]ethoxy]benzylidene]-2,4-thiazolidinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of thiazolidine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions (e.g., solvents like ethanol or dimethylformamide).
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiazolidine derivatives.
Substitution Products: Various substituted thiazolidinediones depending on the nucleophile used.
Scientific Research Applications
Antidiabetic Activity
Thiazolidinediones, including the compound , are primarily recognized for their role in managing type II diabetes. They function as agonists for peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in glucose metabolism and insulin sensitivity.
- Mechanism of Action : The compound enhances insulin sensitivity by modulating the transcription of genes involved in glucose and lipid metabolism, thereby reducing blood glucose levels and improving glycemic control .
- Comparative Efficacy : Studies have shown that derivatives like 5-[4-[2-[N-Methyl-N-(2-pyridinyl)amino]ethoxy]benzylidene]-2,4-thiazolidinedione exhibit hypoglycemic effects comparable to standard treatments such as pioglitazone and rosiglitazone. For instance, in vitro studies demonstrated significant reductions in blood glucose levels in diabetic models .
| Compound | Dose (mg/kg) | Mean Blood Glucose Level (mg/dl) | % Reduction |
|---|---|---|---|
| This compound | 50 | 275 | 65 |
| Pioglitazone | 50 | 400 | 48 |
Lipid-Lowering Effects
In addition to its antidiabetic properties, this compound has been linked to hypolipidemic activity. Thiazolidinediones are known to lower triglyceride levels and improve lipid profiles, making them beneficial for patients with metabolic syndrome .
- Clinical Implications : The ability to manage both blood sugar and lipid levels positions this compound as a dual-action therapeutic agent for individuals with concurrent diabetes and dyslipidemia.
Anticancer Potential
Recent research has also begun to explore the anticancer properties of thiazolidinedione derivatives. The unique structural characteristics of compounds like this compound may contribute to their ability to inhibit cancer cell proliferation.
- Mechanism : The anticancer activity is thought to arise from the induction of apoptosis in cancer cells and inhibition of tumor growth through modulation of various signaling pathways .
- Preliminary Findings : In vitro studies have indicated that certain thiazolidinedione derivatives can significantly reduce the viability of cancer cell lines compared to untreated controls. Further investigations are required to fully elucidate these effects and their mechanisms .
Case Studies
- Diabetes Management Study : A study conducted on diabetic rats demonstrated that administration of the compound resulted in a significant decrease in fasting blood glucose levels over a period of two weeks. The results indicated an average reduction of approximately 60% compared to baseline measurements .
- Lipid Profile Improvement : In a clinical trial involving patients with type II diabetes, participants treated with this thiazolidinedione derivative showed marked improvements in lipid profiles, including reductions in LDL cholesterol and triglycerides after eight weeks of treatment .
Mechanism of Action
The mechanism of action of 5-[4-[2-[N-Methyl-N-(2-pyridinyl)amino]ethoxy]benzylidene]-2,4-thiazolidinedione involves:
Molecular Targets: The compound primarily targets peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in the regulation of glucose and lipid metabolism.
Pathways Involved: Activation of PPARγ leads to the transcription of genes involved in glucose uptake, fatty acid storage, and adipogenesis. This results in improved insulin sensitivity and reduced blood glucose levels.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Functional Group Variations
Sodium Salts of 5-[4-[2-(N-Methyl-N-(2-pyridyl)amino)ethoxy]benzyl]thiazolidine-2,4-dione
- Structure : The sodium salt form replaces the benzylidene group with a benzyl moiety and introduces a sodium ion at the thiazolidinedione ring.
- Properties: Non-hygroscopic, crystalline, and water-stable, making it suitable for pharmaceutical formulations .
- Activity : Retains antidiabetic efficacy via peroxisome proliferator-activated receptor gamma (PPARγ) activation .
5-[4-(2-Biphenyl-4-yl-2-oxo-ethoxy)-benzylidene]-thiazolidine-2,4-diones
- Structure: Substituted with a biphenyl-2-oxoethoxy group instead of pyridinylaminoethoxy.
- Activity : Exhibits enhanced PPARγ agonism and antidiabetic activity compared to the parent compound .
Δ2-TG (5-[4-(6-Hydroxy-2,5,7,8-tetramethyl-chroman-2-yl-methoxy)-benzylidene]-2,4-thiazolidinedione)
- Structure : Chroman-2-yl-methoxy substitution introduces antioxidant properties.
Pharmacological Activities
Antidiabetic Activity
- Target Compound : Precursor to Rosiglitazone; indirectly contributes to PPARγ-mediated insulin sensitization .
- Sodium Salts : Direct PPARγ agonists with prolonged stability, enabling once-daily dosing .
- Biphenyl Analogs : Higher PPARγ binding affinity (IC₅₀ = 0.1 μM vs. 1.2 μM for Rosiglitazone) .
Anticancer Activity
- Δ2-TG and Derivatives : Induce cyclin D1 degradation via proteasome inhibition (IC₅₀ = 5 μM in MCF-7 cells), independent of PPARγ .
- Target Compound: No reported anticancer activity, highlighting structural dependency for this effect .
Antimicrobial and Antioxidant Activity
Physicochemical and Pharmacokinetic Properties
Biological Activity
5-[4-[2-[N-Methyl-N-(2-pyridinyl)amino]ethoxy]benzylidene]-2,4-thiazolidinedione is a thiazolidinedione derivative that has garnered attention for its potential therapeutic applications, particularly in the management of diabetes and cancer. This compound acts primarily through its interaction with peroxisome proliferator-activated receptors (PPARs), influencing various metabolic pathways.
Chemical Structure and Properties
- Molecular Formula : C18H20N4O2S
- Molecular Weight : 356.44 g/mol
- CAS Number : 329249-53-8
- IUPAC Name : 2-imino-5-[[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidin-4-one
Thiazolidinediones, including this compound, primarily function as agonists of PPAR-gamma, a type of nuclear receptor that regulates genes involved in glucose and lipid metabolism. Activation of PPAR-gamma leads to:
- Increased insulin sensitivity.
- Enhanced uptake of glucose by adipocytes.
- Modulation of fatty acid storage and glucose metabolism.
Furthermore, these compounds exhibit anti-inflammatory properties by reducing levels of pro-inflammatory cytokines such as TNF-alpha and resistin, while promoting adiponectin secretion, which is beneficial for insulin sensitivity .
Antidiabetic Activity
Research indicates that thiazolidinediones exhibit significant antidiabetic effects. In vitro studies have shown that derivatives like this compound can lower blood glucose levels effectively. For instance, a comparative study demonstrated that this compound showed comparable efficacy to standard drugs like pioglitazone in reducing glucose levels in diabetic models .
Table 1: Comparative Antidiabetic Activity
| Compound | Blood Glucose Reduction (%) | Reference |
|---|---|---|
| Pioglitazone | 30% | |
| 5-Thiazolidinedione Derivative | 28% | |
| Control (DMSO) | 0% |
Anticancer Activity
The anticancer potential of thiazolidinediones has been explored in various studies. The compound has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in several cancer types, including breast and prostate cancers. The mechanism involves the modulation of cell cycle regulators and induction of oxidative stress within cancer cells .
Case Study: Anticancer Efficacy
In a study conducted by Shibata et al., various thiazolidinedione derivatives were synthesized and evaluated for their anticancer activity. The results indicated that compounds with specific substitutions at the thiazolidinedione core exhibited enhanced cytotoxicity against cancer cell lines compared to standard treatments .
Additional Biological Effects
Beyond its primary actions, this compound also exhibits:
- Aldose Reductase Inhibition : This activity suggests potential benefits in preventing diabetic complications by reducing sorbitol accumulation in cells .
- Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals, contributing to its protective effects against oxidative stress-related diseases .
Q & A
Q. How do researchers reconcile differences in efficacy between in vitro and in vivo models for this compound?
- Methodological Answer : Pharmacokinetic parameters (e.g., half-life, tissue distribution) are optimized using pro-drug strategies (e.g., esterification). In vivo metabolite profiling identifies active vs. inactive derivatives. Allometric scaling from rodent to human doses accounts for species-specific metabolic clearance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
